methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate
Description
Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate (CAS: 135821-94-2) is a chiral ester derivative characterized by its stereochemistry at the C2 and C3 positions (2S,3R) and functional groups including a benzoylamino, hydroxy, phenyl, and methyl ester moiety . Its IUPAC name, methyl (2S,3R)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, reflects its structural complexity.
Properties
IUPAC Name |
methyl (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJLJICUXJPKTB-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate typically involves the enantioselective synthesis of its precursor compounds. One common method includes the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to yield the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in high yields and diastereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment and high-throughput screening to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Table 1: Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield | Product Stereochemistry |
|---|---|---|---|
| Azide Substitution | NaN₃, NH₄Cl, MeOH, 65°C, 6 h | 95% | Retained (2S,3R) |
| Reduction | PPh₃, THF, RT, 6 h | 95% | Retained (2S,3R) |
| Benzoylation | BzCl, Et₃N, DCM, RT, 4 h | 33.8% | Retained (2S,3R) |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic or acidic conditions:
-
Alkaline Hydrolysis : Using NaOH in aqueous methanol generates the corresponding carboxylic acid .
-
Acid-Catalyzed Hydrolysis : HCl in ethanol yields the free acid but risks racemization at the chiral centers .
Hydroxyl Group Modifications
The secondary hydroxyl group participates in:
-
Protection : Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF .
-
Oxidation : Catalytic oxidation to a ketone using Dess-Martin periodinane (DMP) .
Spectroscopic Characterization
Key spectroscopic data for reaction monitoring :
-
¹H NMR (CDCl₃) : δ 7.68 (d, J = 8.4 Hz, 1H), 5.51 (dd, J = 8.5, 3.5 Hz, 1H), 3.41 (s, 1H).
-
¹³C NMR : δ 173.4 (C=O ester), 166.9 (C=O benzamide).
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 183°C, necessitating reactions below this threshold .
-
Solvent Compatibility : Optimal reactivity in polar aprotic solvents (e.g., DMSO, THF) .
Industrial-Scale Considerations
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Paclitaxel :
- Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate is primarily utilized as an intermediate in the synthesis of Paclitaxel , a widely used chemotherapeutic agent. Paclitaxel is effective in treating various cancers, including ovarian and breast cancer, by inhibiting cell division and promoting apoptosis in cancer cells .
- Research on Anticancer Compounds :
Case Study 1: Paclitaxel Synthesis Optimization
A study published in a pharmaceutical journal highlighted the optimization of the synthesis of Paclitaxel using this compound as a key intermediate. Researchers demonstrated that altering reaction conditions improved yield and purity, making the process more viable for large-scale production. This advancement has implications for reducing costs and increasing accessibility to this vital medication .
Case Study 2: Development of Novel Derivatives
Another research initiative focused on modifying this compound to create derivatives with enhanced biological activity. By substituting various functional groups, scientists were able to develop compounds that exhibited increased potency against cancer cell lines compared to standard Paclitaxel formulations. This underscores the compound's versatility as a scaffold for drug development .
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
(2R,3S)-Enantiomer (CAS: 32981-85-4)
The (2R,3S)-enantiomer shares the same molecular formula (C₁₇H₁₇NO₄) and functional groups but differs in stereochemistry. Key distinctions include:
- Synthetic Utility : The (2R,3S)-isomer is a precursor in synthesizing taxol analogs, where stereochemistry critically influences biological activity .
- Pharmacological Relevance : The (2R,3S)-isomer is listed as a pharmaceutical intermediate, suggesting divergent metabolic or receptor-binding behaviors compared to the (2S,3R)-form .
Other Stereoisomers
highlights additional stereoisomers, such as:
- Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate (CAS: 157722-44-6): Lacks the benzoylamino group, reducing steric bulk and altering hydrogen-bonding capacity.
- Methyl (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate (CAS: 144541-45-7): The (2S,3S)-configuration may limit its utility in taxol derivatives due to mismatched stereochemical requirements .
Functional Group Analogs
Methyl (2S)-2-[[3-(2,3,4,5,6-Pentafluorophenoxy)Phenyl]Carbamoylamino]-3-Phenylpropanoate (CAS: 1173664-33-9)
This analog replaces the benzoylamino group with a pentafluorophenoxy-substituted carbamoyl group. Key differences include:
*Estimated based on molecular formula (C₁₇H₁₇NO₄).
(1S,3R,5S)-6-Hydroxy-8-Methyl-8-Azabicyclo[3.2.1]Oct-3-yl (S)-3-Hydroxy-2-Phenylpropanoate
Such structural changes likely enhance rigidity and receptor selectivity, making it relevant in neurological drug design .
Biological Activity
Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate, also known as MHPAP, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory responses and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H17NO4
- Molecular Weight : 299.32 g/mol
- CAS Number : 32981-85-4
MHPAP exhibits its biological effects primarily through the inhibition of inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and THP-1 monocyte/macrophage-like cells, MHPAP demonstrated significant inhibitory effects on key pro-inflammatory cytokines:
- IL-6
- IL-1β
- IL-8
- TNF-α
Key Findings
- Cytokine Inhibition : MHPAP inhibited IL-6 and IL-1β with IC50 values of approximately 0.85 µM and 0.87 µM, respectively, indicating potent anti-inflammatory properties .
- NF-κB Pathway : The compound was found to inhibit the phosphorylation of NF-κB p65, a critical transcription factor involved in inflammatory responses, supporting its role as a potential therapeutic agent against inflammation .
Study 1: Potent Anti-Cytokine Activity
In a study published in September 2022, MHPAP was evaluated for its ability to inhibit inflammatory cytokines in THP-1 cells. The results indicated that MHPAP significantly reduced the levels of several cytokines when compared to its non-ester form (NEF), which showed no significant effects . The study highlighted the importance of cell permeability in enhancing the compound's efficacy.
Study 2: Application in Cancer Treatment
MHPAP is also noted for its role in the synthesis of Paclitaxel, a well-known chemotherapeutic agent used in treating various cancers. Paclitaxel works by inhibiting cell division, thereby slowing or stopping cancer cell growth . MHPAP's structural properties make it a valuable precursor in this synthesis process.
Summary of Biological Activities
The table below summarizes the biological activities and mechanisms associated with MHPAP:
| Biological Activity | Mechanism | IC50 Values |
|---|---|---|
| Inhibition of IL-6 | NF-κB pathway inhibition | 0.85 µM |
| Inhibition of IL-1β | NF-κB pathway inhibition | 0.87 µM |
| Inhibition of IL-8 | Not specified | 1.58 µM |
| Inhibition of TNF-α | Not specified | 1.22 µM |
| Role in Paclitaxel synthesis | Anticancer activity | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves stereoselective coupling of benzoyl-protected amino acids with hydroxy-phenylpropanoate precursors. Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation analogs) are employed to control the (2S,3R) configuration. For purity assurance, use chiral HPLC with columns like Chiralpak IA/IB and monitor optical rotation ([α]D) to confirm enantiomeric excess (≥98%). Post-synthesis, recrystallization in ethanol/water mixtures improves stereochemical purity .
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : Stereochemical confirmation requires a combination of 2D NMR (e.g., NOESY to detect spatial proximity of protons at C2 and C3) and X-ray crystallography. For example, cross-peaks between the hydroxy group (C2) and benzoylamino protons (C3) in NOESY confirm the relative configuration. Absolute configuration is verified via single-crystal X-ray diffraction using Cu-Kα radiation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., observed m/z 299.1158 vs. calculated 299.1158 for C₁₇H₁₇NO₄). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). FT-IR identifies key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and amide groups) .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate of this compound?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-QTOF-MS.
- Biotic degradation : Use soil microcosms with microbial consortia; track metabolite formation (e.g., phenylpropanoic acid derivatives) over 30 days.
- Partitioning studies : Measure logP values using shake-flask methods to assess hydrophobicity and bioaccumulation potential .
Q. What are the primary degradation pathways of this compound under various pH conditions?
- Methodological Answer : Under acidic conditions (pH < 4), ester hydrolysis dominates, yielding (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoic acid. At neutral/basic pH (7–9), amide bond cleavage occurs, forming phenylglycine derivatives. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to identify degradation products. Structural elucidation of degradants is achieved via tandem MS/MS and comparison with synthetic standards .
Q. How can contradictory data regarding the biological activity of this compound be resolved?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variability. Mitigation steps include:
- Reproducibility checks : Re-test activity using a batch with ≥99% purity (confirmed by chiral HPLC).
- Stereoisomer controls : Compare activity of (2S,3R) with (2R,3S) and (2S,3S) isomers synthesized via methods in .
- Assay standardization : Use cell-based assays (e.g., HEK293 transfected with target receptors) with internal controls (e.g., known agonists/antagonists) to normalize results .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry for key steps (e.g., benzoylation). Use immobilized catalysts (e.g., silica-supported Pd for hydrogenation) to enhance recyclability. Monitor reaction progress in real-time via inline FT-IR. For workup, replace column chromatography with liquid-liquid extraction (ethyl acetate/NaHCO₃) to reduce solvent waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
